1,2-dioctanoyl-sn-glycero-3-phospho-(1'-Myo-inositol-3',5'-bisphosphate) (aMMoniuM salt)
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Overview
Description
1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,5’-bisphosphate) (ammonium salt) is a phospholipid compound. It consists of two octanoyl groups attached to a glycerol backbone, which is further linked to a myo-inositol ring with two phosphate groups at the 3’ and 5’ positions. This compound is a derivative of phosphatidylinositol bisphosphate and plays a significant role in cellular signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,5’-bisphosphate) (ammonium salt) typically involves organic chemical synthesis techniques. The process begins with the esterification of glycerol with octanoic acid to form 1,2-dioctanoyl-sn-glycerol. This intermediate is then phosphorylated using phosphoric acid derivatives to attach the phosphate groups. Finally, the myo-inositol ring is introduced through a condensation reaction, followed by the addition of ammonium ions to form the ammonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques and crystallized to obtain the desired ammonium salt form .
Chemical Reactions Analysis
Types of Reactions
1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,5’-bisphosphate) (ammonium salt) undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, leading to the formation of glycerol, octanoic acid, and myo-inositol phosphate derivatives.
Phosphorylation/Dephosphorylation: The phosphate groups can be added or removed by specific kinases and phosphatases, respectively, altering the compound’s biological activity.
Oxidation/Reduction: The hydroxyl groups on the myo-inositol ring can undergo oxidation or reduction reactions, affecting the compound’s chemical properties
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide).
Phosphorylation: ATP and specific kinases.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride
Major Products
Hydrolysis: Glycerol, octanoic acid, myo-inositol phosphate derivatives.
Phosphorylation/Dephosphorylation: Various phosphorylated or dephosphorylated forms of the compound.
Oxidation/Reduction: Oxidized or reduced forms of the myo-inositol ring
Scientific Research Applications
1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,5’-bisphosphate) (ammonium salt) is widely used in scientific research, particularly in the fields of:
Cellular Signaling: It serves as a substrate for studying phosphoinositide signaling pathways, which are crucial for various cellular processes such as growth, metabolism, and apoptosis.
Membrane Biology: The compound is used to investigate the role of phospholipids in membrane structure and function.
Drug Delivery: Its unique chemical properties make it suitable for formulating liposomes and other drug delivery systems.
Biochemical Assays: It is employed in assays to study enzyme activities, such as kinases and phosphatases, involved in phosphoinositide metabolism
Mechanism of Action
The compound exerts its effects primarily through its role in cellular signaling pathways. It acts as a substrate for various kinases and phosphatases, leading to the generation of secondary messengers that regulate numerous cellular functions. The phosphate groups on the myo-inositol ring are critical for binding to specific proteins and enzymes, thereby modulating their activity and downstream signaling events .
Comparison with Similar Compounds
Similar Compounds
1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,5’-bisphosphate) (ammonium salt): Similar structure but with oleoyl groups instead of octanoyl groups.
1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt): Similar structure but with phosphate groups at the 4’ and 5’ positions instead of 3’ and 5’.
1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt): Combination of oleoyl groups and phosphate groups at the 4’ and 5’ positions
Uniqueness
1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,5’-bisphosphate) (ammonium salt) is unique due to its specific arrangement of octanoyl groups and phosphate groups at the 3’ and 5’ positions on the myo-inositol ring. This unique structure allows it to interact with specific proteins and enzymes, making it a valuable tool for studying phosphoinositide signaling pathways .
Properties
Molecular Formula |
C25H52NO19P3 |
---|---|
Molecular Weight |
763.6 g/mol |
IUPAC Name |
azane;[3-[hydroxy-(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate |
InChI |
InChI=1S/C25H49O19P3.H3N/c1-3-5-7-9-11-13-18(26)39-15-17(41-19(27)14-12-10-8-6-4-2)16-40-47(37,38)44-25-21(29)23(42-45(31,32)33)20(28)24(22(25)30)43-46(34,35)36;/h17,20-25,28-30H,3-16H2,1-2H3,(H,37,38)(H2,31,32,33)(H2,34,35,36);1H3 |
InChI Key |
CJBYAIRXDRJQCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC.N |
Origin of Product |
United States |
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